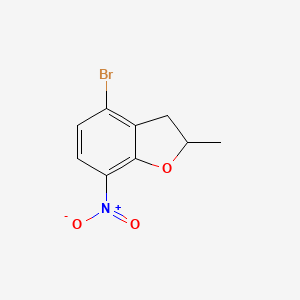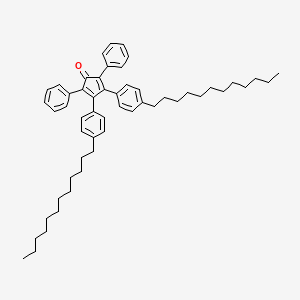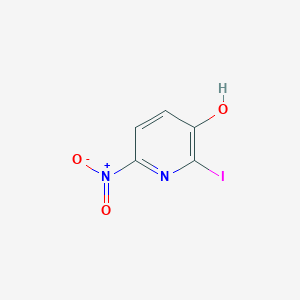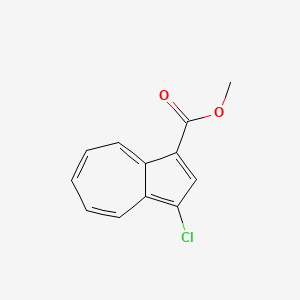
(1E)-2,2'-Difluoro-1,1'-bi(2,4-cyclopentadien-1-ylidene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-2,2’-Difluoro-1,1’-bi(2,4-cyclopentadien-1-ylidene) is a unique organic compound characterized by the presence of two fluorine atoms and a bi-cyclopentadienylidene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2,2’-Difluoro-1,1’-bi(2,4-cyclopentadien-1-ylidene) typically involves the fluorination of a precursor compound. One common method involves the reaction of 2,4-cyclopentadien-1-ylidene with a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1E)-2,2’-Difluoro-1,1’-bi(2,4-cyclopentadien-1-ylidene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrocarbon derivatives by removing the fluorine atoms.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce hydrocarbons.
Scientific Research Applications
(1E)-2,2’-Difluoro-1,1’-bi(2,4-cyclopentadien-1-ylidene) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which (1E)-2,2’-Difluoro-1,1’-bi(2,4-cyclopentadien-1-ylidene) exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms play a crucial role in enhancing the compound’s reactivity and stability. The bi-cyclopentadienylidene structure allows for unique electronic interactions, making it a valuable compound in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Cyclopentadien-1-ylidene methanone: This compound shares a similar cyclopentadienylidene structure but lacks the fluorine atoms.
5-(2,4-Cyclopentadien-1-ylidene)-1,3-cyclopentadiene: Another related compound with a similar core structure but different substituents.
Uniqueness
The presence of fluorine atoms in (1E)-2,2’-Difluoro-1,1’-bi(2,4-cyclopentadien-1-ylidene) distinguishes it from other similar compounds. Fluorine atoms enhance the compound’s reactivity and stability, making it more versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C10H6F2 |
|---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
(5E)-1-fluoro-5-(2-fluorocyclopenta-2,4-dien-1-ylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C10H6F2/c11-9-5-1-3-7(9)8-4-2-6-10(8)12/h1-6H/b8-7+ |
InChI Key |
SHAKGKMQKILMEB-BQYQJAHWSA-N |
Isomeric SMILES |
C1=C/C(=C\2/C=CC=C2F)/C(=C1)F |
Canonical SMILES |
C1=CC(=C2C=CC=C2F)C(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


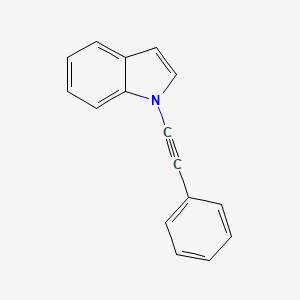
![N-[[(2E,4E)-1-(4-Chlorophenyl)-5-phenyl-2,4-pentadien-1-yl]imino]-4-methylbenzenesulfinamide](/img/structure/B12844971.png)
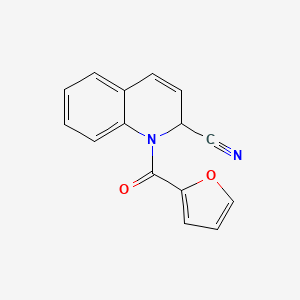
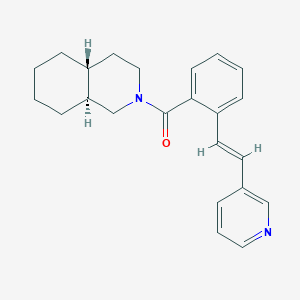
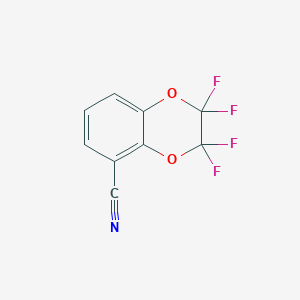
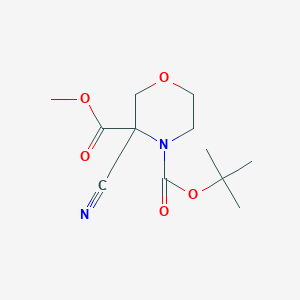
![8-Bromo-7-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12844993.png)
![Ammonium Bis[PerfluorotetradecylEthyl]Phosphate](/img/structure/B12844994.png)

